1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate
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Overview
Description
1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate is a compound that combines the structural features of benzoic acid and pyrrolidine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring enhances its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate typically involves the esterification of 4-Methyl-benzoic acid with 1-methyl-2-pyrrolidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-Methyl-benzoic acid derivatives.
Reduction: Formation of 4-Methyl-benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents.
Uniqueness
1-(pyrrolidin-1-yl)propan-2-yl 4-methylbenzoate is unique due to the combination of the benzoic acid and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-14(8-6-12)15(17)18-13(2)11-16-9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 |
InChI Key |
QPYGUEXPHAAOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
Origin of Product |
United States |
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